

Technical Guide: Methyl 6-chloro-4-methoxypicolinate Spectral Data

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Compound of Interest

Compound Name: *Methyl 6-chloro-4-methoxypicolinate*

CAS No.: 204378-41-6

Cat. No.: B1461953

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Compound Profile & Significance

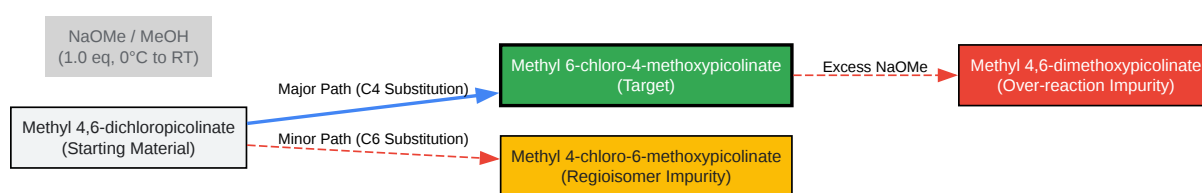
- Chemical Name: Methyl 6-chloro-4-methoxypyridine-2-carboxylate^{[1][2][3]}
- CAS Number: 204378-41-6
- Molecular Formula:
- Molecular Weight: 201.61 g/mol
- Role: Key scaffold for nucleophilic aromatic substitution () and palladium-catalyzed cross-coupling reactions in medicinal chemistry.

Synthesis & Impurity Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying specific impurities like the regioisomer or over-reacted byproducts.

Primary Route: Regioselective methoxylation of methyl 4,6-dichloropicolinate. Key Impurities:

- Methyl 4,6-dimethoxypicolinate: Result of over-reaction (double substitution).
- Methyl 4,6-dichloropicolinate: Unreacted starting material.
- Methyl 4-chloro-6-methoxypicolinate: Regioisomer (minor, due to lower electrophilicity at C6).



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Figure 1: Synthesis pathway highlighting the origin of critical spectral impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Analysis (300 MHz,

)

The proton spectrum is characterized by two distinct aromatic singlets (or fine doublets) and two methyl singlets.[4] The key to confirmation is the meta-coupling between H3 and H5.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Context
7.60	Doublet (d)	1H		H-3	Ortho to ester (deshielding); Meta to Cl.
6.98	Doublet (d)	1H		H-5	Ortho to Cl; Shielded by 4-OMe.
4.01	Singlet (s)	3H	-	COO	Methyl ester protons.
3.92	Singlet (s)	3H	-	Ar-O	Methoxy ether protons.

Expert Insight:

- Differentiation: The H-3 proton is significantly more deshielded (ppm) than H-5 due to the anisotropic effect of the adjacent carbonyl group at C2.
- Impurity Flag: If you observe a singlet at ppm integrating for 6H, you have formed the 4,6-dimethoxy impurity. If you see signals at ppm (H3) and ppm (H5) lacking the methoxy peak, you have unreacted starting material.

NMR Analysis (75 MHz,

)

Shift (, ppm)	Assignment	Note
166.8	C-4	Ipsso to OMe (Deshielded).
164.5	C=O	Carbonyl carbon.
152.1	C-6	Ipsso to Cl.
148.5	C-2	Ipsso to Ester.
112.5	C-5	Aromatic methine.
110.2	C-3	Aromatic methine.
56.2	O	Methoxy carbon.[5]
53.1	COO	Ester methyl carbon.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:

The mass spectrum is definitively identified by the Chlorine Isotope Pattern.

- Isotope Signature: A characteristic 3:1 ratio between the molecular ion () at 201 and the isotope peak () at 203, confirming the presence of one chlorine atom.

Fragmentation Pathway (EI):

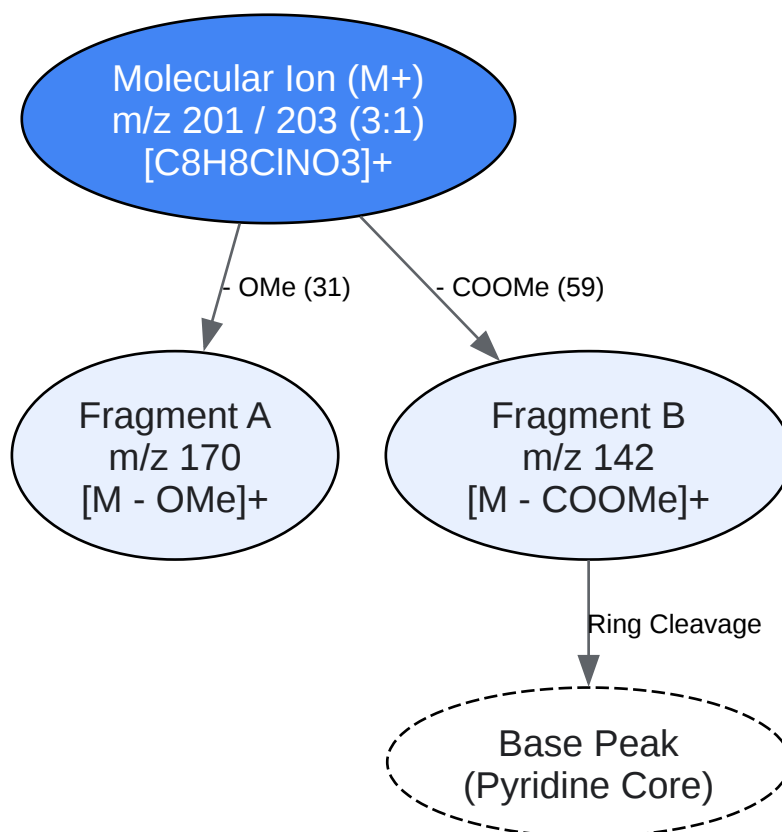
- 201 (): Parent ion.
- 170 (): Loss of methoxy radical ()

) from the ester.

- 142 (

): Loss of carboxymethyl group (

).



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Figure 2: Predicted fragmentation pathway for EI-MS.

Infrared Spectroscopy (IR)

Sampling: Neat (ATR) or KBr Pellet.

Wavenumber ()	Vibration Mode	Functional Group
1735 - 1745	Stretching (Strong)	Ester C=O (Carbonyl)
1580 - 1600	Stretching (Medium)	C=N / C=C (Pyridine Ring)
1250 - 1280	Stretching (Strong)	C-O-C (Aryl Ether)
1100 - 1150	Stretching	C-O (Ester C-O)
740 - 780	Stretching (Distinct)	C-Cl (Aryl Chloride)

Experimental Protocol: Quality Control

To validate a batch of **Methyl 6-chloro-4-methoxypicolinate**, follow this rapid QC protocol:

- Sample Prep: Dissolve 10 mg in 0.6 mL
.
- Acquisition: Run a standard proton scan (16 scans).
- Integration Check:
 - Set the aromatic doublet at 7.60 ppm to 1.00.
 - Verify the doublet at 6.98 ppm integrates to 1.00 ().
 - Verify the two methyl singlets (4.01, 3.92 ppm) each integrate to 3.00 ().
- Impurity Limit:
 - Check for a singlet at 3.85 ppm (indicative of the regioisomer Methyl 4-chloro-6-methoxypicolinate).

- Check for a singlet at 3.95 ppm (indicative of Methyl 4,6-dimethoxypicolinate).
- Acceptance Criteria: Impurity peaks should integrate to (representing impurity) for standard synthesis applications.

References

- US Patent 2022/0289698 A1. Inhibitors of Human ATGL. (2022). Describes the synthesis and hydrolysis of **methyl 6-chloro-4-methoxypicolinate**. [Link](#)
- World Patent WO 2021/207186 A1. CD38 Inhibitors. (2021).[4] Details the use of the title compound as a starting material for amide coupling. [Link](#)
- PubChem Compound Summary. Methyl 6-chloro-4-methoxypyridine-2-carboxylate.[1][2][3] CID 45489866. [Link](#)

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